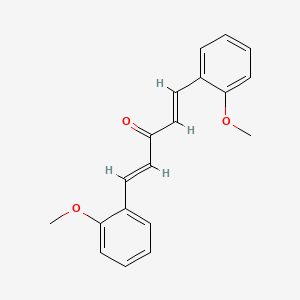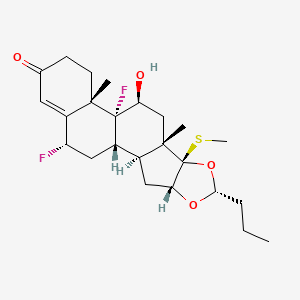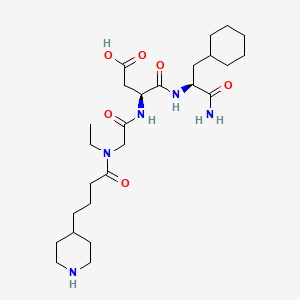
(E)-1-(1-(3-(Pyridin-3-yl)phenyl)-1H-benzo(d)imidazol-5-yl)ethanone O-ethyl oxime
Overview
Description
NS-2710, also known as 1-[1-[3-(3-pyridyl)phenyl]benzimidazol-5-yl]ethanone O-ethyloxime, is a compound developed by the pharmaceutical company NeuroSearch. It is classified as a nonbenzodiazepine anxiolytic due to its unique chemical structure, which distinguishes it from traditional benzodiazepines. NS-2710 acts as a potent but non-selective partial agonist at gamma-aminobutyric acid A receptors, particularly at the alpha2 and alpha3 subtypes .
Preparation Methods
The synthesis of NS-2710 involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyridyl group: The benzimidazole core is then functionalized with a pyridyl group through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the ethanone oxime: The final step involves the conversion of the ethanone group to its oxime derivative using hydroxylamine under basic conditions.
Industrial production methods for NS-2710 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
NS-2710 undergoes various chemical reactions, including:
Oxidation: NS-2710 can be oxidized to form corresponding oxides, which may involve reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium for coupling reactions, and solvents such as dimethyl sulfoxide or ethanol. Major products formed from these reactions include various substituted derivatives of NS-2710, which may have different pharmacological properties.
Scientific Research Applications
Chemistry: NS-2710 serves as a valuable tool in studying the structure-activity relationships of gamma-aminobutyric acid A receptor modulators.
Biology: The compound is used to investigate the role of gamma-aminobutyric acid A receptors in various biological processes, including neurotransmission and synaptic plasticity.
Medicine: NS-2710 is primarily researched for its anxiolytic effects, with studies showing its potential to treat anxiety disorders without the sedative effects commonly associated with benzodiazepines
Mechanism of Action
NS-2710 exerts its effects by acting as a partial agonist at gamma-aminobutyric acid A receptors. It binds to the benzodiazepine recognition site on these receptors, enhancing the inhibitory effects of gamma-aminobutyric acid. This action leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound shows higher efficacy at the alpha2 and alpha3 subtypes of gamma-aminobutyric acid A receptors, which are associated with anxiolytic effects, while having minimal activity at the alpha1 subtype, which is linked to sedation .
Comparison with Similar Compounds
NS-2710 is unique compared to other anxiolytic compounds due to its selective partial agonist activity at gamma-aminobutyric acid A receptors. Similar compounds include:
Chlordiazepoxide: A traditional benzodiazepine with anxiolytic and sedative effects.
NS-2664: A related compound with similar anxiolytic properties but shorter duration of action.
L-838417: A selective gamma-aminobutyric acid A receptor modulator with higher affinity for the alpha2 and alpha3 subtypes
NS-2710’s distinct chemical structure and selective receptor activity make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
184220-36-8 |
|---|---|
Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(E)-N-ethoxy-1-[1-(3-pyridin-3-ylphenyl)benzimidazol-5-yl]ethanimine |
InChI |
InChI=1S/C22H20N4O/c1-3-27-25-16(2)17-9-10-22-21(13-17)24-15-26(22)20-8-4-6-18(12-20)19-7-5-11-23-14-19/h4-15H,3H2,1-2H3/b25-16+ |
InChI Key |
NHJFEXZXSCFYRX-PCLIKHOPSA-N |
SMILES |
CCON=C(C)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |
Isomeric SMILES |
CCO/N=C(\C)/C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |
Canonical SMILES |
CCON=C(C)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(1-(3-(3-pyridyl)phenyl)benzimidazol-5-yl)ethanone O-ethyloxime NS 2710 NS-2710 NS2710 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


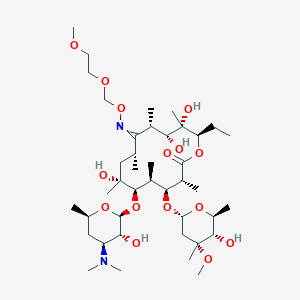


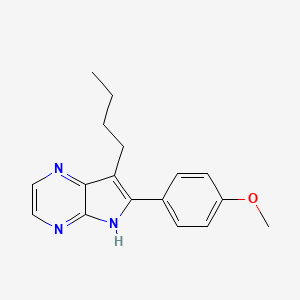
![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)


![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)
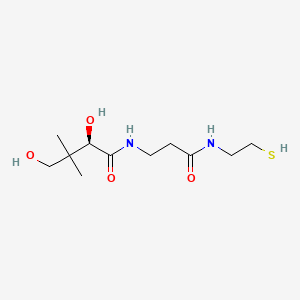

![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)
